molecular formula C20H18O4 B5561846 6-OXO-6H-BENZO[C]CHROMEN-3-YL 1-CYCLOHEXANECARBOXYLATE

6-OXO-6H-BENZO[C]CHROMEN-3-YL 1-CYCLOHEXANECARBOXYLATE

Cat. No.: B5561846
M. Wt: 322.4 g/mol
InChI Key: HNVRZYAIIQZCJG-UHFFFAOYSA-N
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Description

6-OXO-6H-BENZO[C]CHROMEN-3-YL 1-CYCLOHEXANECARBOXYLATE is a useful research compound. Its molecular formula is C20H18O4 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate is 322.12050905 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Potential and Fluorescence Properties

  • A study synthesized derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid and evaluated their antiproliferative activities against human non-small cell lung cancer cell lines. Notably, one compound showed strong antiproliferative activity, suggesting potential as an antitumor agent. Another compound displayed excellent fluorescence properties, useful for biological imaging (Fu et al., 2015).

Synthesis and Chemical Properties

  • Research developed a method for intramolecular arylation of phenols with aryl halides, which results in the formation of 6H-benzo[c]chromenes. This process involves a base-mediated reaction and is significant for its transition-metal-free approach (Bajracharya & Daugulis, 2008).
  • Another study presented microwave-assisted cyclization under mildly basic conditions to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This research highlights an efficient synthesis approach (Dao et al., 2018).

Catalytic Applications and Reactions

  • A study by Murakami et al. (2022) explored the Mn(III)-catalyzed aerobic oxidation of specific enols, resulting in the formation of various benzo[c]chromene derivatives. This research provides insights into the mechanism of such reactions (Murakami et al., 2022).

Environmental Chemistry

  • Shul’pin et al. (1993) studied the H2O2 oxidation of cyclohexane and other alkanes to yield alkyl peroxides and phenols. This research contributes to the understanding of alkane oxidation processes (Shul’pin et al., 1993).

Organic Synthesis Methodologies

  • Several studies have focused on developing efficient methodologies for synthesizing 6H-benzo[c]chromenes and related structures. These include a variety of reactions and catalysts, contributing to the field of organic synthesis (Singha et al., 2015), (Chan et al., 2015).

Green Chemistry Applications

  • A study by He et al. (2012) developed a catalyst-free synthesis of 6H-benzo[c]chromenes in aqueous media under microwave irradiation, highlighting an environmentally friendly approach (He et al., 2012).

Potential in Light-Emitting Diodes (LEDs)

  • Ryzhkova et al. (2022) conducted a study on the oxidative cyclization of certain compounds to synthesize derivatives used as luminescence materials in OLEDs. This research connects organic synthesis with materials science [(Ryzhkova et al., 2022)](https://consensus.app/papers/cyclization-5hchromeno23bpyridines-ryzhkova/453490776df05bdb9f444fef786b3aff/?utm_source=chatgpt).

Enantioselective Synthesis

  • Yamamoto and Zhao (2017) reported on the asymmetric hydrogenation of 2H-chromenes, providing a method for constructing chiral benzo six-membered oxygen-containing compounds (Yamamoto & Zhao, 2017).

Natural Product Synthesis

  • Guo et al. (2017) demonstrated a palladium-catalyzed intramolecular C-H/C-H coupling reaction to generate 6H-benzo[c]chromenes, highlighting its application in natural product synthesis (Guo et al., 2017).

Review on Synthetic Protocols

  • Mazimba (2016) provided a review of the synthetic procedures for 6H-benzo[c]chromen-6-ones, emphasizing their pharmacological importance and the need for efficient synthetic methods (Mazimba, 2016).

Tandem Reactions and Synthesis Strategies

  • Fan et al. (2012) developed a simple protocol for the synthesis of benzo[c]chromen-6-ones through CuI-catalyzed tandem reactions, contributing to the field of organic synthesis (Fan et al., 2012).

Bioinspired Synthesis

  • Songthammawat et al. (2018) explored a bioinspired approach for synthesizing the tricyclic core of certain natural products, showcasing the integration of natural processes in synthetic chemistry (Songthammawat et al., 2018).

Organocatalysis and Novel Reaction Pathways

  • Hsieh et al. (2017) developed a domino reaction with organocatalytic enantioselective Michael-acetalization-Henry reaction, leading to the synthesis of hexahydro-6H-benzo[c]chromenones (Hsieh et al., 2017).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c21-19(13-6-2-1-3-7-13)23-14-10-11-16-15-8-4-5-9-17(15)20(22)24-18(16)12-14/h4-5,8-13H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVRZYAIIQZCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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